(2r,3s)-3-Aminopentan-2-ol
Overview
Description
(2R,3S)-3-Aminopentan-2-ol is a chiral amino alcohol with the molecular formula C5H13NO. This compound is characterized by its two stereocenters, which give it specific optical activity. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Aminopentan-2-ol typically involves the reduction of the corresponding amino ketone. One common method is the reduction of (2R,3S)-3-Aminopentan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the amino ketone precursor. The reaction is conducted under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Aminopentan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding amino ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Amino ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated compounds.
Scientific Research Applications
(2R,3S)-3-Aminopentan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Aminopentan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-3-Aminopentan-2-ol
- (2S,3S)-3-Aminopentan-2-ol
- (2S,3R)-3-Aminopentan-2-ol
Uniqueness
(2R,3S)-3-Aminopentan-2-ol is unique due to its specific stereochemistry, which imparts distinct optical activity and reactivity compared to its diastereomers and enantiomers. This unique configuration can lead to different biological and chemical properties, making it valuable in various applications.
Properties
IUPAC Name |
(2R,3S)-3-aminopentan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFGLDUWYUYHRF-UHNVWZDZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.